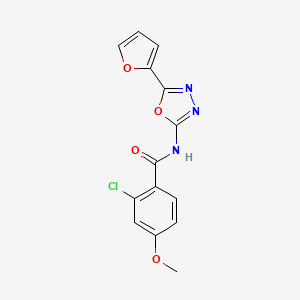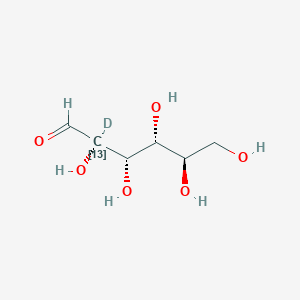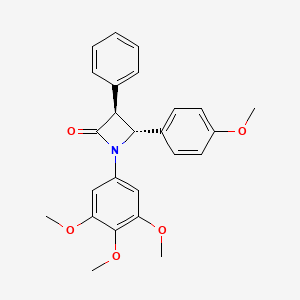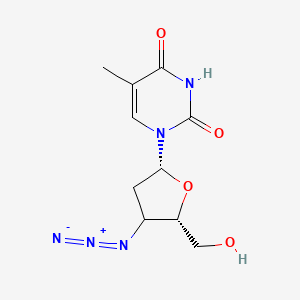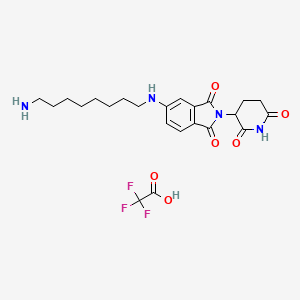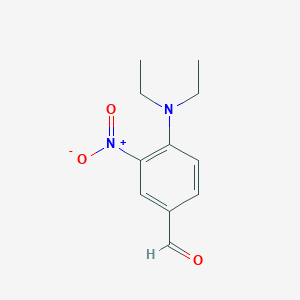
Aldh3A1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldh3A1-IN-2 is a chemical compound known for its inhibitory effects on the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1) This enzyme is part of the aldehyde dehydrogenase family, which plays a crucial role in the oxidation of aldehydes to carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aldh3A1-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: Aldh3A1-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of aldehydes to carboxylic acids.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Aldh3A1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential in cancer therapy, particularly in targeting cancer stem cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Aldh3A1-IN-2 exerts its effects by inhibiting the activity of the enzyme aldehyde dehydrogenase 3A1. This inhibition disrupts the normal metabolic processes involving aldehydes, leading to the accumulation of these compounds within cells. The molecular targets and pathways involved include the NAD(P)-dependent oxidation pathway and the regulation of cellular redox states.
Comparison with Similar Compounds
Aldehyde Dehydrogenase 1A1 Inhibitor: Another inhibitor targeting a different isoform of the aldehyde dehydrogenase family.
Aldehyde Dehydrogenase 2 Inhibitor: Specifically inhibits the ALDH2 isoform, with distinct applications and effects.
Uniqueness: Aldh3A1-IN-2 is unique in its specificity for the ALDH3A1 enzyme, making it a valuable tool for studying the specific functions and roles of this enzyme in various biological processes. Its selective inhibition allows for targeted research and therapeutic applications, distinguishing it from other aldehyde dehydrogenase inhibitors.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(diethylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C11H14N2O3/c1-3-12(4-2)10-6-5-9(8-14)7-11(10)13(15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
GAIBXTKNUDDQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



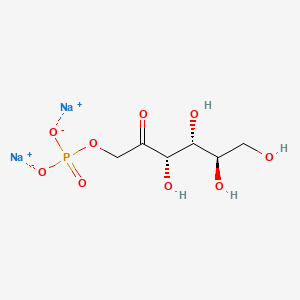
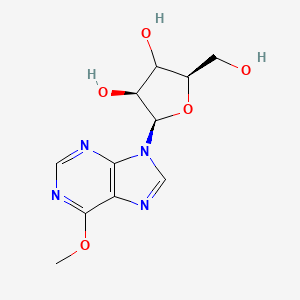

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)
